molecular formula C10H12O3 B1297912 Methyl 2-methoxy-6-methylbenzoate CAS No. 79383-44-1

Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912
CAS No.: 79383-44-1
M. Wt: 180.2 g/mol
InChI Key: SWZOXFSVZHAWQN-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds that are esters of benzoic acid. acs.orgnih.gov They are widely recognized for their applications in various industries, including their use as fragrances, flavoring agents, and preservatives. cymitquimica.commdpi.com The fundamental structure of a benzoate ester consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. libretexts.org

The reactivity of benzoate esters is largely dictated by the substituents on the benzene ring and the nature of the alcohol moiety. nih.gov These esters can undergo several chemical transformations, including hydrolysis back to the parent carboxylic acid and alcohol, and reactions with Grignard reagents to form tertiary alcohols. libretexts.org The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid with an alcohol in the presence of an acid catalyst, or by transesterification from another ester. acs.orgmdpi.com Recent research has also explored the use of solid acid catalysts, such as zirconium-based catalysts, to facilitate these reactions in a more environmentally friendly manner. mdpi.com

Significance in Organic Synthesis and Medicinal Chemistry Intermediates

Polysubstituted aromatic compounds are foundational in organic chemistry, serving as building blocks for a vast array of complex molecules, including pharmaceuticals and materials. google.comfiveable.me The synthesis of these compounds often requires careful strategic planning to control the position of substituents on the aromatic ring. libretexts.orgpressbooks.pub

Methyl 2-methoxy-6-methylbenzoate is a valuable intermediate in the synthesis of more complex molecules. For instance, its parent acid, 2-methoxy-6-methylbenzoic acid, is a key intermediate in the production of the agricultural fungicide metrafenone. google.com The strategic placement of the methyl, methoxy (B1213986), and ester groups on the benzene ring allows for selective chemical modifications, making it a versatile precursor in multi-step synthetic pathways. google.comontosight.ai The synthesis of such polysubstituted benzenes often involves a sequence of reactions, including electrophilic aromatic substitution, where the directing effects of the existing groups guide the position of incoming substituents. fiveable.melibretexts.org

Overview of Current Research Trajectories

Current research involving benzoate esters and related polysubstituted aromatic compounds is exploring several innovative directions. One area of focus is the development of novel and more efficient synthetic methodologies. scitechdaily.com For example, recent advancements include electrochemical methods for single-carbon insertion into polysubstituted pyrroles to create complex aromatic structures. scitechdaily.com

Furthermore, the unique properties of benzoate esters are being harnessed in supramolecular chemistry. Researchers have discovered that certain benzoate ester molecules can self-assemble into chiral nano-assemblies, such as twisted nanowires and gels. nih.gov These structures have potential applications in areas like enantioselective separation. nih.gov

In the context of medicinal chemistry, derivatives of benzoic acid continue to be investigated for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The specific substitution pattern of compounds like this compound can significantly influence their biological effects, making them interesting candidates for drug discovery programs. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZOXFSVZHAWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343626
Record name Methyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79383-44-1
Record name Benzoic acid, 2-methoxy-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79383-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atomic arrangement within Methyl 2-methoxy-6-methylbenzoate.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each unique proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The three protons on the aromatic ring are chemically distinct, leading to separate signals. The methoxy (B1213986) and ester methyl groups also produce characteristic singlet peaks, as they have no adjacent protons to couple with. The methyl group attached to the benzene (B151609) ring will also appear as a singlet.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (H3, H4, H5)~6.7-7.3Multiplet (m)3H
OCH₃ (ester)~3.9Singlet (s)3H
OCH₃ (methoxy)~3.8Singlet (s)3H
Ar-CH₃~2.3Singlet (s)3H
Note: Expected values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and instrument.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The spectrum will feature signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the methyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester carbonyl)~168-170
C-OCH₃ (aromatic)~158
C-COOCH₃ (aromatic)~138
C-CH₃ (aromatic)~132
Aromatic CH~110-130
OCH₃ (methoxy)~56
OCH₃ (ester)~52
Ar-CH₃~20
Note: Expected values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for confirming the complete structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). uvic.ca This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. uvic.cayoutube.com For instance, the protons of the ester methyl group (at ~3.9 ppm) would show a correlation to the carbonyl carbon (~168-170 ppm). Similarly, the protons of the methoxy group would correlate to the aromatic carbon to which they are attached (~158 ppm), confirming the connectivity of the functional groups to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₂O₃, the exact mass can be calculated. nih.govclearsynth.com HRMS analysis would be used to confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. nih.gov

Property Value
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Exact Mass (Calculated)180.078644 u

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is particularly useful for separating and identifying components within a mixture. In the context of synthesizing or analyzing this compound, GC-MS can be used to assess the purity of the product and identify any byproducts or isomers. oup.com

The compound is first vaporized and passed through a GC column, where it separates from other components based on its boiling point and interactions with the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum. The resulting mass spectrum shows the molecular ion peak (M⁺) and a characteristic pattern of fragment ions. For this compound, key fragment ions would likely arise from the loss of the ester methyl group or the methoxy group.

Observed GC-MS Fragmentation Data: nih.gov

m/z Value Interpretation
180 Molecular Ion (M⁺)
149 Loss of -OCH₃ group
148 Loss of CH₃OH

Note: This table represents major expected or observed fragments.

This technique is crucial in distinguishing between closely related isomers, such as other methoxy methylbenzoate derivatives, which may have very similar properties but can be resolved chromatographically. oup.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its constituent functional groups, including the ester, aromatic ring, methoxy, and methyl groups. While a publicly available, fully analyzed spectrum of this compound is not readily found, a detailed interpretation can be constructed based on the known absorption ranges for its functional components and data from analogous compounds such as methyl benzoate (B1203000). brainly.comchemicalbook.comnist.gov

The key functional groups and their expected characteristic IR absorption bands are summarized in the table below.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
Carbonyl (Ester)C=O Stretch1715 - 1730Strong
EsterC-O Stretch (asymmetric)1250 - 1300Strong
EsterC-O Stretch (symmetric)1000 - 1100Strong
Aromatic RingC=C Stretch1585 - 1600 and 1400 - 1500Medium to Strong
AromaticC-H Stretch3000 - 3100Weak to Medium
Methoxy GroupC-O Stretch~1250Medium
Aliphatic (Methyl)C-H Stretch2850 - 2960Medium

The most prominent peak in the spectrum is anticipated to be the strong absorption from the carbonyl (C=O) stretch of the ester functional group, typically appearing in the range of 1715-1730 cm⁻¹. brainly.com The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency compared to a non-conjugated ester. brainly.com

Strong bands corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group are also expected between 1000 cm⁻¹ and 1300 cm⁻¹. brainly.com The C-O stretching of the methoxy group is also found in this region, often around 1250 cm⁻¹.

The presence of the benzene ring will give rise to C=C stretching vibrations within the ring, which are typically observed as a pair of bands in the 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹ regions. brainly.com Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. vscht.cz

The aliphatic C-H bonds of the methyl and methoxy groups will exhibit stretching vibrations in the 2850-2960 cm⁻¹ region. brainly.com The specific substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing further structural information. vscht.cz PubChem lists the availability of a vapor phase IR spectrum for this compound, which would provide precise experimental values for these vibrational modes. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

For an organic compound like this compound, which is a solid at room temperature, single-crystal XRD analysis would be the definitive method for elucidating its solid-state structure. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. While XRD studies have been conducted on structurally related, ortho-substituted methyl benzoates, this information cannot be directly extrapolated to determine the crystal structure of the title compound. nih.gov The crystalline structure of a molecule is highly dependent on its specific substituents and their positions, which influence the intermolecular interactions that govern crystal packing.

In the absence of experimental data, the crystalline structure of this compound remains undetermined. Should such data become available, it would provide valuable insights into its molecular geometry and intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, which dictate the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of "Methyl 2-methoxy-6-methylbenzoate" at the quantum mechanical level.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Through geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311G(d) basis set, the most stable three-dimensional arrangement of "this compound" can be determined. epstem.net This process identifies the equilibrium bond lengths and angles that correspond to the molecule's lowest energy state.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key to understanding a molecule's reactivity. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap generally suggesting higher chemical reactivity. aimspress.com For similar aromatic compounds, the HOMO is often located over the substituted aromatic ring, while the LUMO may be situated over other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Phenyl Benzoate (B1203000) Derivative epstem.net

ParameterValue
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)-
Electronegativity (χ)-
Global Hardness (η)-
Softness (σ)-
Ionization Potential (I)-
Electron Affinity (A)-

Vibrational Frequency Analysis for IR Spectral Prediction

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) spectrum of "this compound." These calculations help in the assignment of absorption bands observed in experimental IR spectra to specific molecular vibrations. researchgate.net For aromatic esters, characteristic vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. vscht.cz

C=O stretching: The carbonyl group of the ester shows a strong absorption band. Conjugation with the aromatic ring can shift this peak. brainly.com

C-O stretching: The C-O stretches of the ester and methoxy (B1213986) groups are also identifiable. brainly.com

Aromatic C-C stretching: These vibrations occur in the 1600-1400 cm⁻¹ region. vscht.czbrainly.com

The calculated frequencies are often scaled to better match experimental data, accounting for factors like anharmonicity. researchgate.net

NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus, it is possible to estimate the ¹H and ¹³C NMR spectra of "this compound." These predicted spectra can be correlated with experimental data to confirm the molecular structure. For similar compounds, theoretical and experimental chemical shift values have shown good correlation. epstem.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com

Correlation of Lipophilicity (log P) with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial parameter in drug design as it influences a molecule's ability to cross biological membranes. mdpi.com The XLogP3 value, a computed measure of lipophilicity, for "this compound" is 2.1. nih.gov In QSAR studies, log P is frequently used as a descriptor to correlate with various biological activities. mdpi.com For instance, in a series of related compounds, variations in log P can be statistically linked to changes in their efficacy as enzyme inhibitors or receptor antagonists. nih.govmdpi.com A study on 6-methoxy benzamide (B126) derivatives, for example, successfully used QSAR models to predict their D2 receptor antagonistic activity. nih.gov

Steric and Electronic Effects in Structure-Activity Relationships

The structure of this compound is characterized by the presence of three substituents on the benzene (B151609) ring: a methyl ester group at position 1, a methoxy group at position 2, and a methyl group at position 6. The positioning of the methoxy and methyl groups ortho to the ester functionality gives rise to significant and interconnected steric and electronic effects that are fundamental to its reactivity.

Steric Effects: The most prominent feature is the substantial steric hindrance created by the two ortho substituents flanking the methyl ester group. This phenomenon, often termed the "ortho effect," compels the ester group (–COOCH₃) to rotate out of the plane of the aromatic ring. stackexchange.com This torsional strain minimizes the van der Waals repulsion between the atoms of the ortho substituents and the ester group. A direct consequence of this loss of coplanarity is the disruption of π-conjugation between the carbonyl (C=O) of the ester and the benzene ring's π-system. stackexchange.com This steric shield also hinders the approach of nucleophiles to the electrophilic carbonyl carbon, thereby decreasing the rate of reactions such as ester hydrolysis compared to unhindered benzoates.

Methoxy Group (–OCH₃): This group exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, which pulls electron density from the ring through the sigma bond. stackexchange.comquora.com Concurrently, it has a strong electron-donating resonance effect (+R or +M) as the oxygen's lone pairs can be delocalized into the aromatic π-system. stackexchange.comquora.comucalgary.ca This resonance effect increases electron density, particularly at the ortho and para positions. libretexts.orgvaia.com In this compound, the sterically-induced rotation of the ester group means the methoxy group's resonance effect primarily influences the ring itself.

Methyl Group (–CH₃): As an alkyl group, it is a weak electron-donating group through induction (+I) and hyperconjugation, which further increases the electron density of the ring. libretexts.orgscribd.com

Combined Influence on Reactivity: The interplay of these effects dictates the molecule's chemical behavior. The steric hindrance is arguably the dominant factor in reactions involving the ester group. For any potential electrophilic aromatic substitution reactions, the combined electron-donating character of the methoxy and methyl groups would activate the ring. However, the available positions (3, 4, and 5) are electronically and sterically distinct, making the prediction of regioselectivity complex. The steric bulk at positions 2 and 6 would make substitution at the adjacent positions 3 and 5 highly unfavored.

Thermochemical Property Calculations (e.g., Enthalpy of Formation)

Experimental thermochemical data for this compound are not readily found in the surveyed literature. In such cases, computational methods are invaluable for predicting these properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard approaches for estimating thermochemical values like the standard molar enthalpy of formation (ΔfH°).

The enthalpy of formation of a molecule is influenced by its constituent groups. While a precise calculated value for this compound is not available, the effects of the individual substituents can be understood by comparing the enthalpies of formation of related, simpler molecules. For example, a reliable value for the standard molar enthalpy of formation in the gaseous state for the parent compound, methyl benzoate, has been established. rsc.org The introduction of methyl and methoxy groups alters this value. These substituent effects provide a basis for estimating the thermochemical properties of more complex derivatives.

Below is a table of experimentally determined standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) for compounds related to this compound, which serve as a reference for understanding substituent effects.

CompoundFormulaΔfH°(g) (kJ mol⁻¹)Reference
Methyl BenzoateC₈H₈O₂-276.1 ± 4.0 rsc.org
Methyl p-Anisate (Methyl 4-methoxybenzoate)C₉H₁₀O₃-427.0 ± 2.0 wikipedia.org

Note: The data presented is for related isomers and the parent ester to illustrate the energetic contributions of substituents, not for this compound itself.

Biological Activities and Mechanistic Studies

Antifungal and Antibacterial Properties

Sparassol (B1218689), a naturally occurring compound isolated from the fungus Sparassis crispa, has demonstrated both antibiotic and antifungal properties. wikipedia.orgresearchgate.net Studies have shown that sparassol and its derivatives exhibit a range of antimicrobial activities. For instance, the basidiomycete fungus Sparassis crispa produces sparassol along with two other antifungal metabolites, methyl orsellinate and an incompletely characterized methyl-dihydroxy-methoxy-methylbenzoate, which showed greater antifungal activity against Cladosporium cucumerinum than sparassol itself. researchgate.net

Further investigations into orsellinates, which are derivatives of 2,4-dihydroxy-6-methylbenzoic acid, have revealed their potential as antibacterial agents. A study on a series of orsellinates obtained through the alcoholysis of lecanoric acid demonstrated that their antibacterial activity is influenced by the length of their alkyl chain. Specifically, n-propyl, n-pentyl, and n-hexyl 2,4-dihydroxy-6-methylbenzoate were most effective against Staphylococcus aureus, Xanthomonas campestris var. vesicatoria, and Ralstonia solanacearum, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 62.5 μg·mL-1. researchgate.net This suggests that increasing the carbon chain length can lead to more potent antibacterial compounds. researchgate.net

Interestingly, while some derivatives like orcinol (B57675) showed broad-spectrum antibacterial activity, others such as methyl orsellinate and 4-chlororcinol displayed no nematicidal effects against the root-knot nematode Meloydogine incognita. researchgate.net The production of these compounds can also vary depending on the host plant of the fungus, as seen in Sparassis latifolia strains from different host trees. researchgate.net

**Table 1: Antifungal Activity of Compounds from *Sparassis crispa***

Compound Target Organism Activity Level
Sparassol Cladosporium cucumerinum Antifungal
Methyl orsellinate Cladosporium cucumerinum Higher than sparassol
Methyl-dihydroxy-methoxy-methylbenzoate Cladosporium cucumerinum Higher than sparassol

The precise mechanisms by which sparassol and its derivatives exert their antimicrobial effects are still under investigation. However, the general understanding of antimicrobial action involves the disruption of essential cellular processes in microorganisms. nih.govslideshare.net For many antimicrobial agents, this can include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. slideshare.net In the case of some quinolone antibiotics, for example, the mechanism involves the inhibition of DNA synthesis. nih.govbirmingham.ac.uk The structural features of these compounds, such as the arrangement of rings and functional groups, are crucial for their interaction with microbial targets. nih.gov For instance, in some heterocyclic compounds, the thienopyrimidine core is thought to be vital for its antimicrobial activity. nih.gov Further research is needed to elucidate the specific molecular targets and pathways affected by methyl 2-methoxy-6-methylbenzoate and its analogs.

Anti-inflammatory Potential

The anti-inflammatory properties of compounds related to this compound have also been a subject of study. For example, 2'-hydroxy-3,6'-dimethoxychalcone was found to significantly inhibit nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com It also reduced the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6 by suppressing the phosphorylation of key signaling molecules and inhibiting the nuclear translocation of NF-κB. mdpi.com While direct studies on the anti-inflammatory potential of this compound are not extensively documented in the provided results, the activity of related compounds suggests this as a promising area for future research. nih.gov

Cytotoxic and Anticancer Investigations

The brine shrimp lethality test (BST) is a simple, inexpensive, and rapid bioassay used for the preliminary screening of the cytotoxic potential of chemical compounds. nih.govmdpi.comekb.eg This test utilizes brine shrimp (Artemia salina) larvae, and the lethality of the compound is determined by counting the surviving shrimp after a 24-hour exposure period. mdpi.com The concentration at which 50% of the larvae die (LC50) is a measure of the compound's toxicity. nih.govmdpi.com This assay is often employed as a preliminary step to identify substances that may have antineoplastic activity. znaturforsch.comresearchgate.net For instance, a study on an ethanol (B145695) extract of Rhinachantus nasutus stem bark found a strong cytotoxic effect with an LC50 of 10.93 ppm in the brine shrimp lethality test, suggesting potential anticancer properties. ekb.eg

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the case of orsellinates, a series of 2,4-dihydroxy-6-methylbenzoates, their cytotoxic activity against brine shrimp (Artemia salina) has been investigated. znaturforsch.comnih.gov These studies revealed a clear correlation between the lipophilicity of the orsellinate esters and their cytotoxic effects. znaturforsch.comresearchgate.netnih.gov

Key findings from these SAR studies include:

Chain Elongation: Increasing the length of the alkyl chain in methyl to hexyl orsellinates leads to a rise in cytotoxic activity. Hexyl orsellinate exhibited the highest cytotoxicity with an LC50 of 31 μM. znaturforsch.comresearchgate.netnih.gov

Chain Branching: Orsellinates with branched alkyl chains, such as iso-propyl, sec-butyl, and tert-butyl orsellinates, were less active than their corresponding linear-chain counterparts. znaturforsch.comresearchgate.netnih.gov

Hydroxyl Group Importance: The presence of a hydroxyl group at the C-4 position appears to be significant for the cytotoxic activity of orsellinates against Artemia salina, as suggested by comparing the activities of 4-methoxy-ethyl orsellinate and ethyl orsellinate. znaturforsch.comresearchgate.netnih.gov

These findings highlight that modifications to the chemical structure of orsellinates can significantly impact their cytotoxic properties, providing a basis for the design of more potent analogs. mdpi.com

**Table 2: Cytotoxicity of Orsellinate Derivatives against *Artemia salina***

Compound Chain Structure Relative Cytotoxicity
Methyl orsellinate Linear Lower
Ethyl orsellinate Linear -
Propyl orsellinate Linear -
Butyl orsellinate Linear -
Pentyl orsellinate Linear -
Hexyl orsellinate Linear Highest
Iso-propyl orsellinate Branched Lower than linear
Sec-butyl orsellinate Branched Lower than linear
Tert-butyl orsellinate Branched Lower than linear
4-methoxy-ethyl orsellinate - -

Data derived from qualitative descriptions in the source material. znaturforsch.comresearchgate.netnih.gov

Insecticidal and Repellent Activities

While research specifically on this compound is limited, extensive studies have been conducted on its parent compound, methyl benzoate (B1203000) (MB), and its close structural analog, methyl 2-methoxybenzoate (B1232891) (M2MOB). These compounds have demonstrated significant bioactivity against a range of insect pests. mdpi.com Methyl benzoate has several modes of action, including as a fumigant, a contact toxicant, a repellent, an attractant, an ovicidal toxin, and an oviposition deterrent. mdpi.comnih.gov

The insecticidal and repellent properties of methyl benzoate and its analogs have been evaluated against various pests, including the common bed bug (Cimex lectularius) and the spotted wing drosophila (Drosophila suzukii).

Cimex lectularius (Common Bed Bug): Studies have demonstrated that methyl benzoate and its analogs exhibit strong spatial repellency against Cimex lectularius. nih.gov The analog methyl 2-methoxybenzoate (M2MOB) has shown particularly potent and long-lasting repellency against both insecticide-susceptible and pyrethroid-resistant strains of bed bugs. mdpi.comnih.gov In one study, M2MOB was the only benzoate compound tested that maintained repellency for 7, 14, and 21 days after application. nih.gov This suggests its potential as a durable agent for bed bug prevention. usda.gov The repellent effect of M2MOB was maintained even in the presence of attractants like aggregation pheromones or a food source. nih.govresearchgate.net

Drosophila suzukii (Spotted Wing Drosophila): Methyl benzoate has been identified as having insecticidal activity against the significant agricultural pest, Drosophila suzukii. nih.gov Studies have shown that a 1% concentration of methyl benzoate can result in clear insecticidal effects against this pest. nih.gov

Fumigant Effects: Methyl benzoate and its analogs possess fumigant properties that are effective against various insects. mdpi.com Laboratory assays have confirmed that methyl benzoate can provide over 90% control of adult bed bugs through fumigation. oup.com Its fumigant action has also been demonstrated against several stored-product insect pests. oup.com The efficacy of these compounds as fumigants is dependent on concentration and exposure time.

Ovicidal Effects: Methyl benzoate has demonstrated ovicidal activity, meaning it can kill insect eggs and prevent them from hatching. mdpi.com In laboratory bioassays, it has shown lethal effects on the eggs of several key agricultural pests, including the brown marmorated stink bug (Halyomorpha halys), the tobacco hornworm (Manduca sexta), and the diamondback moth (Plutella xylostella). nih.gov

Interestingly, while being a repellent to many pests, methyl benzoate also functions as an attractant for other insects. mdpi.com It is a floral scent compound found in plants like petunias and snapdragons that attracts pollinators, such as certain species of orchid bees. oup.com Furthermore, it is emitted by plants that have been damaged by pests like the fall armyworm, and this scent acts as a long-range attractant for parasitoids that prey on the pest. mdpi.com This dual characteristic is significant for the development of integrated pest management (IPM) strategies, where it could potentially be used to lure beneficial insects.

The relationship between the chemical structure of benzoate compounds and their repellent activity has been investigated, particularly against the bed bug, Cimex lectularius. Research demonstrates that substitutions on the benzene (B151609) ring significantly influence the compound's efficacy and longevity.

A key finding is that the addition of a methoxy (B1213986) group at the ortho position (position 2) of the benzoate ring enhances repellent activity compared to the parent compound, methyl benzoate. mdpi.comusda.gov Studies using video tracking software to monitor bed bug behavior revealed that methyl 2-methoxybenzoate (M2MOB) exhibited a higher effect and more extended durational repellency than methyl benzoate. mdpi.comusda.gov

The table below summarizes the repellency of various methyl benzoate analogs over time, illustrating the superior performance of M2MOB.

CompoundImmediate Repellency (0h)Repellency at 24hRepellency at 7 daysRepellency at 21 days
Methyl benzoate (MB)YesNoNoNo
Methyl 2-methoxybenzoate (M2MOB)YesYesYesYes
Methyl 3-methoxybenzoate (M3MOB)YesNoYesNo
Vinyl benzoate (VB)YesYesNoNo
Methyl 2-chlorobenzoate (B514982) (M2CB)YesYesNoNo
Methyl 3-methylbenzoate (B1238549) (M3MB)YesYesNoNo
Data adapted from studies on Cimex lectularius. nih.gov

There is no scientific literature from the conducted searches indicating that this compound acts as an inhibitor of the enzymes Acetylcholinesterase (AChE) or Glutathione S-transferase (GST). Studies on inhibitors of these enzymes have been performed on other, structurally unrelated compounds. nih.govmedchemexpress.comnih.govlums.ac.ir

Interactions with Biological Systems (e.g., Protein Binding)

While direct studies on the protein binding of this compound are not extensively documented in publicly available research, the interactions of structurally similar methyl benzoate derivatives with serum albumins provide significant insights into its potential biological interactions.

Research on methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate has demonstrated their ability to form stable complexes with bovine serum albumin (BSA), a model transport protein. nih.gov These interactions are characterized by the formation of 1:1 stoichiometry complexes in both the ground and excited states, with binding constants on the order of 10⁴ M⁻¹. nih.gov Spectroscopic analysis, including absorption, fluorescence titration, and time-resolved fluorescence measurements, indicates that the binding of these methyl benzoate derivatives leads to fluorescence quenching of BSA through a static mechanism. nih.gov The thermodynamic parameters (ΔH, ΔS, and ΔG) derived from these studies suggest that hydrogen bonding plays a predominant role in the binding process. nih.gov These findings imply that this compound, possessing a similar benzoate ester structure, likely shares this capacity for binding to proteins like serum albumin, which could influence its distribution and bioavailability in biological systems.

Role in Natural Product Chemistry and Biosynthesis Pathways

Isolation from Fungi (Sparassis crispa) and Plants

This compound itself has not been explicitly identified as a natural product isolated from the fungus Sparassis crispa (cauliflower mushroom) in the reviewed literature. However, a number of structurally related phenolic compounds have been isolated from this mushroom. nih.gov

Compounds Isolated from Sparassis crispa

Compound NameChemical StructureReference
SparassolMethyl 2-hydroxy-4-methoxy-6-methylbenzoate begellhouse.combegellhouse.com
Methyl orsellinateMethyl 2,4-dihydroxy-6-methylbenzoate researchgate.netresearchgate.net
Methyl-dihydroxy-methoxy-methylbenzoateIncompletely determined structure nih.govresearchgate.net

Sparassis crispa is known to produce several antifungal metabolites. researchgate.net One of the most well-known is sparassol, which is methyl 2-hydroxy-4-methoxy-6-methylbenzoate. begellhouse.combegellhouse.com Additionally, methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) and another compound characterized as a methyl-dihydroxy-methoxy-methylbenzoate have been identified. researchgate.netresearchgate.net Some studies have also reported the presence of what is described as the "methyl ester of sparassol" in the mycelium of S. crispa. begellhouse.comresearchgate.net

To date, there is no direct evidence in the reviewed scientific literature confirming the isolation of this compound from plant sources.

Biosynthetic Precursors and Pathways

The precise biosynthetic pathway for this compound in natural systems has not been fully elucidated. However, based on the known biosynthesis of related benzoate compounds in plants and the principles of chemical synthesis, a plausible pathway can be proposed.

The biosynthesis of methyl benzoate in various flowering plants originates from benzoic acid. researchgate.net This precursor is then methylated in a reaction catalyzed by S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). researchgate.net A similar mechanism is observed in the formation of methyl p-methoxybenzoate in loquat flowers, where a p-methoxybenzoic acid carboxyl methyltransferase (MBMT) facilitates the methylation. researchgate.net

Drawing parallels from chemical synthesis, a likely immediate precursor to this compound in a biological context would be 2-methoxy-6-methylbenzoic acid. ontosight.aigoogle.com The final step would involve the esterification of the carboxylic acid group, a reaction that could be catalyzed by a carboxyl methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. The biosynthesis of the precursor, 2-methoxy-6-methylbenzoic acid, would likely involve the methylation of a hydroxyl group on a precursor molecule. A potential precursor is 2-hydroxy-6-methylbenzoic acid, which can be methylated to form 2-methoxy-6-methylbenzoic acid. google.com

Applications in Advanced Materials and Agrochemistry

Use as a Chemical Intermediate in Complex Molecule Synthesis

As a chemical intermediate, Methyl 2-methoxy-6-methylbenzoate is a foundational raw material that undergoes further chemical transformations to produce high-value active ingredients. Its structure is leveraged to construct the core framework of larger, more complex molecules with specific biological or material properties.

Metrafenone Synthesis:

This compound is a direct precursor in the synthesis of 2-methoxy-6-methylbenzoic acid, which is a key intermediate for the fungicide Metrafenone. google.com In the manufacturing process, this compound is subjected to a hydrolysis reaction, typically using an alkali like sodium hydroxide, to convert the methyl ester group into a carboxylic acid. google.com This resulting acid is a critical component for constructing the final Metrafenone molecule, a benzophenone-type fungicide used to control powdery mildew on crops like cereals and grapes. nih.gov

The synthesis pathway highlights the importance of this compound in providing the specific substituted phenyl ring required for the efficacy of the final agrochemical product. google.com

Sulpiride Synthesis:

While the synthesis of the antipsychotic drug Sulpiride involves a methoxy-substituted benzoic acid derivative, the specific intermediate is not this compound. Research and patents consistently show that the key precursor for Sulpiride is Methyl 2-methoxy-5-sulfamoylbenzoate . google.comontosight.aigoogle.com This compound undergoes a condensation reaction with N-ethyl-2-aminomethyl pyrrolidine (B122466) to form Sulpiride. google.com Although both are methoxy-substituted benzoate (B1203000) esters, the difference in the position and nature of the other substituent (a methyl group at position 6 versus a sulfamoyl group at position 5) defines their distinct roles in chemical synthesis.

Table 1: Key Intermediates in Synthesis
Target MoleculeKey IntermediateIntermediate's RoleReference
MetrafenoneThis compoundPrecursor to 2-methoxy-6-methylbenzoic acid, a core component of Metrafenone. google.com
SulpirideMethyl 2-methoxy-5-sulfamoylbenzoateReacts with an amine to form the final Sulpiride structure. google.comontosight.aigoogle.com

The primary application of this compound in agrochemical development is its role in the production of Metrafenone. google.com Metrafenone is a highly effective fungicide that acts by disrupting the cytoskeleton of pathogenic fungi, which inhibits their growth and reproduction. The development of such targeted fungicides is crucial for modern agriculture to protect crops and ensure food security.

The synthesis process, which utilizes this compound, is a clear example of how specialized organic intermediates are essential for creating complex, proprietary agrochemicals. google.com The efficiency and purity of this initial building block can significantly impact the yield and quality of the final active ingredient.

Development of Biorational Pesticides

Biorational pesticides are pest control agents derived from natural sources that are typically less harmful to the environment and non-target organisms than conventional synthetic pesticides. mdpi.com The parent compound, Methyl Benzoate, is a naturally occurring plant metabolite that has been extensively studied as a promising biorational pesticide. mdpi.comusda.gov It has demonstrated multiple modes of action, acting as a fumigant, contact toxicant, and repellent against a wide range of agricultural and public health pests. mdpi.comusda.gov

However, there is currently no available scientific literature to suggest that this compound is used or being developed as a biorational pesticide. Its application appears to be confined to its role as a synthetic intermediate for conventional agrochemicals like Metrafenone.

Ligands in Catalytic Reactions

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then catalyzes a chemical reaction. The electronic and steric properties of a ligand can profoundly influence the catalyst's activity and selectivity. While various organic molecules, including some benzoate derivatives, can function as ligands, there is no evidence in the reviewed scientific literature of this compound being used as a ligand in copper-catalyzed reactions or other catalytic processes. Its primary documented utility remains in the field of organic synthesis as a precursor molecule.

Analytical Method Development and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Methyl 2-methoxy-6-methylbenzoate due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

A typical HPLC method for the purity and content determination of this compound would involve dissolving a precisely weighed sample in a suitable solvent, followed by injection into the HPLC system. The compound is then detected using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method validation is a critical step to ensure that the HPLC method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of the analyte response versus concentration.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Table 2: Representative HPLC Method Validation Data

ParameterSpecification
Linearity (R²) ≥ 0.999
Concentration Range 0.01 - 1.0 mg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD ~0.003 mg/mL
LOQ ~0.01 mg/mL

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For this compound, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. A flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. The purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. GC is particularly useful for detecting volatile impurities that may not be easily detected by HPLC.

Table 3: Exemplary GC Method Parameters for Purity Assessment

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of Methyl 2-methoxy-6-methylbenzoate is an area ripe for innovation, with current research pointing towards the need for more efficient, selective, and sustainable methods. Traditional synthesis often involves the esterification of 2-methoxy-6-methylbenzoic acid with methanol (B129727), catalyzed by strong mineral acids like sulfuric acid. google.com A patented process outlines a multi-step route starting from 2-methyl-6-nitrobenzoic acid, involving reduction, diazotization, hydrolysis, and finally methylation with dimethyl sulfate (B86663) to yield the target ester. google.com This process can achieve high purity (over 99.5%) after purification by reduced pressure distillation. google.com

However, these conventional methods can generate significant waste and involve harsh reagents. mdpi.com Future research is therefore geared towards the exploration of novel catalytic systems. One promising avenue is the use of heterogeneous solid acid catalysts, which offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced environmental pollution. mdpi.commdpi.com Studies on other methyl benzoates have demonstrated the effectiveness of zirconium- and titanium-based solid acids, which could be adapted for this specific synthesis. mdpi.com For instance, a zirconium-titanium catalyst was found to have high catalytic activity for producing various methyl benzoate (B1203000) compounds. mdpi.com Iron-supported Zr/Ti solid acid catalysts have also shown optimal performance in methyl benzoate synthesis, suggesting that multicomponent metal catalysts are a key area for future investigation. mdpi.com

Another innovative approach involves electrochemical synthesis. acs.org This method can offer high selectivity under mild conditions, often without the need for traditional oxidants or transition metals, which aligns with the principles of green chemistry. acs.org The development of electrochemical methods for the synthesis of this compound could represent a significant step towards more sustainable chemical manufacturing. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzoate Esters

MethodCatalyst / ReagentAdvantagesDisadvantages / Research GapsSource(s)
Conventional Esterification Sulfuric AcidWell-established, readily available reagents.Use of corrosive acids, difficult catalyst recovery, wastewater generation. mdpi.com
Multi-step Synthesis Dimethyl Sulfate, NaOHHigh purity achievable (>99.5%).Multiple steps, use of hazardous reagents. google.com
Solid Acid Catalysis Zirconium/Titanium OxidesCatalyst is recoverable and reusable, reduced wastewater.Catalyst activity and stability for this specific substrate need to be optimized. mdpi.commdpi.com
Electrochemical Synthesis Graphite Felt ElectrodeHigh precision and control, mild reaction conditions, no need for oxidants.Method not yet specifically developed for this compound. acs.org

Deeper Mechanistic Understanding of Biological Activities

While direct research into the biological activities of this compound is limited, studies on structurally related compounds provide a compelling basis for future investigation. For example, 2-methoxy-6-acetyl-7-methyljuglone, which shares a methoxy-methyl substituted aromatic core, has demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. nih.gov Its anticancer mechanism involves the induction of apoptosis and the deregulation of key signaling pathways. nih.gov Similarly, derivatives of 6-methoxybenzothiazole (B1296504) have been synthesized and evaluated for anthelmintic activity. rsc.org

These findings suggest that this compound could be a valuable scaffold in medicinal chemistry. Future research should focus on systematically screening the compound for a wide array of biological activities. A primary goal would be to elucidate its specific mechanism of action if any activity is found. This would involve identifying its molecular targets and understanding how it modulates cellular pathways. Such mechanistic studies are crucial for translating a bioactive compound into a potential therapeutic agent. The exploration of its potential as an anticancer, anti-inflammatory, or antimicrobial agent, guided by the activities of its analogues, represents a significant translational opportunity. nih.gov

Design and Synthesis of New Derivatives with Enhanced Efficacy and Selectivity

The chemical structure of this compound serves as an excellent starting point for the design and synthesis of new derivatives with potentially improved biological properties. mdpi.comnih.gov The process of modifying a lead compound to enhance its efficacy and selectivity is a cornerstone of drug discovery. hilarispublisher.com Research on related methoxy-containing benzoates and benzothiazoles has shown that the introduction of different functional groups can significantly impact biological activity. rsc.orgresearchgate.net

Future work should involve creating a library of derivatives by systematically altering the core structure of this compound. For instance, the ester group could be converted to amides or other functional groups, and further substitutions could be made on the benzene (B151609) ring. These new compounds would then be screened for biological activity, and structure-activity relationship (SAR) studies would be conducted to understand how specific structural changes influence efficacy and selectivity. rsc.org This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound and developing a drug candidate with a superior therapeutic profile. hilarispublisher.com The synthesis of gefitinib, an anticancer agent, from the related compound methyl 3-hydroxy-4-methoxybenzoate, highlights the potential for developing complex, highly active molecules from simple benzoate precursors. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Research

Advanced computational methods are set to revolutionize the way chemical research is conducted, and their application to this compound holds immense potential. nih.govmdpi.com These tools can accelerate the discovery and development process by predicting molecular properties, simulating interactions, and optimizing synthetic routes. hilarispublisher.comresearchgate.net

Future research can employ computational chemistry to:

Predict Physicochemical and Biological Properties: Algorithms can calculate properties like solubility, stability, and potential toxicity, helping to prioritize which derivatives to synthesize. nih.gov

Guide Drug Design: Molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. This provides a rational basis for designing new molecules with enhanced activity.

Optimize Synthetic Routes: Computer-Aided Synthesis Planning (CASP) can help identify novel and efficient synthetic pathways, reducing the time and resources spent in the lab. hilarispublisher.com

Develop Predictive Models: Machine learning (ML) models can be trained on experimental data to predict the outcomes of reactions or the biological activity of new compounds with high accuracy. researchgate.net For example, regression models have been used to predict component separation in chemical processes, achieving high R2-scores (a measure of predictive power) of over 0.97. researchgate.net

The integration of these computational approaches can create a powerful feedback loop with experimental work, leading to a more efficient and targeted research pipeline. nih.govresearchgate.net

Table 2: Applications of Computational Modeling in Chemical Research

Modeling TechniqueApplicationPotential Benefit for this compoundSource(s)
Molecular Docking Predict binding of a molecule to a biological target.Identify potential protein targets and guide the design of bioactive derivatives. hilarispublisher.com
Machine Learning (ML) Regression Predict reaction yields, chemical properties, or biological activity.Accelerate optimization of synthesis and screen virtual derivatives for potential efficacy. researchgate.net
Computer-Aided Synthesis Planning (CASP) Design and optimize synthetic routes.Discover more efficient and sustainable ways to produce the compound and its analogues. hilarispublisher.com
Computational Fluid Dynamics (CFD) Model and simulate fluid flow and transport phenomena.Optimize reaction conditions in large-scale reactors for industrial production. researchgate.net

Sustainable Production and Environmental Impact Studies

As with any chemical compound intended for broader application, assessing and minimizing the environmental impact of this compound is crucial. Future research must focus on developing sustainable production methods and quantifying their environmental footprint. This involves moving away from processes that use harsh chemicals and produce significant waste. mdpi.com

A key area of future work is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, recyclable catalysts like the solid acids mentioned previously, and energy-efficient processes such as electrochemical synthesis. mdpi.comacs.org

Furthermore, a comprehensive Life Cycle Assessment (LCA) should be performed for any promising synthetic route. LCA is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. researchgate.net Studies on the production of other esters, like methyl stearate, have used LCA to quantify metrics such as fossil depletion potential (measured in kg oil equivalent) and global warming potential (measured in kg CO2 equivalent). researchgate.net Applying this framework to this compound would provide a clear picture of its environmental sustainability and highlight areas for improvement, ensuring that scientific progress does not come at an undue environmental cost. researchgate.net The use of stable and reusable electrode materials in electrosynthesis, for example, aligns with the goals of sustainable chemistry. acs.org

Q & A

Q. What are the recommended laboratory synthesis routes for Methyl 2-methoxy-6-methylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2-methoxy-6-methylbenzoic acid using methanol under acidic catalysis. Key steps include:

  • Reagent selection : Use anhydrous conditions with H₂SO₄ or HCl as catalysts to minimize side reactions.
  • Temperature control : Maintain 60–70°C for 6–8 hours to ensure complete esterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted acid or methylating agents.
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to adjust stoichiometry or reaction time .

Q. How should spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?

  • FTIR : Look for characteristic peaks at ~1700 cm⁻¹ (ester C=O stretch), 1280–1250 cm⁻¹ (C-O ester), and 2830 cm⁻¹ (O-CH₃ stretch).
  • ¹H NMR : Expect signals at δ 3.85–3.90 ppm (methoxy OCH₃), δ 3.75–3.80 ppm (ester OCH₃), and δ 2.35–2.40 ppm (methyl group on the aromatic ring).
  • ¹³C NMR : Confirm the ester carbonyl (~168 ppm) and aromatic carbons (110–150 ppm). Compare data with structurally similar esters (e.g., methyl 2-bromo-5-methoxybenzoate) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or purification to prevent inhalation of volatile byproducts.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store contaminated materials in labeled hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across ecological studies?

Discrepancies in bioactivity (e.g., trail pheromone efficacy in ants) may arise from:

  • Species-specific sensitivity : Validate receptor-binding assays using antennal electrophysiology (e.g., electroantennography) to compare responses across ant species.
  • Environmental interference : Conduct field experiments under controlled humidity and temperature to isolate pheromone stability effects.
  • Concentration gradients : Use gas chromatography-mass spectrometry (GC-MS) to quantify pheromone deposition rates on trails .

Q. What strategies improve the yield of this compound in multi-step syntheses involving halogenated intermediates?

  • Intermediate stabilization : Protect reactive sites (e.g., bromine in methyl 2-bromo-6-(bromomethyl)benzoate) using trimethylsilyl groups to prevent cross-reactivity.
  • Catalyst optimization : Employ Pd-catalyzed coupling for regioselective methoxy group introduction.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in SNAr substitutions .

Q. How can computational tools (e.g., SHELX, WinGX) validate crystallographic data for this compound?

  • Structure refinement : Use SHELXL for anisotropic displacement parameter optimization, especially for the ester and methoxy groups.
  • Packing analysis : WinGX’s Mercury module visualizes crystal packing to assess intermolecular interactions (e.g., van der Waals forces between methyl groups).
  • Data validation : Cross-check residual electron density maps to identify missed hydrogen atoms or disordered regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.